ALL-38
説明
ALL-38 is a 38-amino acid antimicrobial peptide (AMP) derived from the proteolytic cleavage of the precursor protein hCAP-18 (human cationic antimicrobial protein 18) in seminal plasma. This processing occurs via the prostate-derived enzyme gastricsin under acidic conditions (pH ≈ 4), such as those found in the vaginal milieu post-coitus . Structurally, ALL-38 is nearly identical to LL-37, a well-studied cathelicidin, but includes an additional N-terminal alanine residue . Both peptides exhibit amphipathic α-helical structures, enabling membrane disruption and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses .
ALL-38 serves a dual role: (1) protecting the female reproductive tract from pathogens introduced during intercourse and (2) maintaining vaginal microbiota homeostasis by sparing beneficial lactobacilli .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
ALLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Similarities with LL-37
Origin and Activation :
- Antimicrobial Activity: Spectrum: ALL-38 and LL-37 share identical antimicrobial profiles, effective against E. coli, C. albicans, and Neisseria gonorrhoeae at comparable concentrations (MIC₉₀ ≈ 3–10 µM) . Mechanism: Both disrupt microbial membranes via electrostatic interactions and hydrophobic penetration .
- Reproductive Roles: LL-37, when applied exogenously, inhibits sperm motility at 3.6 mM (mouse) and 10.8 mM (human), making it a candidate for vaginal contraceptives .
Shorter Cathelicidin Derivatives (RK-31, KS-30, KR-20)
- Structure : Generated via kallikrein-mediated cleavage of LL-37, these fragments (e.g., RK-31: residues 1–31) retain α-helical domains but lack the full-length peptide’s stability .
- Activity: Shorter peptides exhibit enhanced antimicrobial potency (e.g., RK-31 MIC₉₀ ≈ 1–5 µM) but reduced versatility in immunomodulation and wound healing .
- Limitation : Rapid degradation in vivo limits their therapeutic utility compared to ALL-38 and LL-37 .
β-Defensins (Bin1b, DEFB126) and SCY2
Function :
- Mechanism: β-defensins target microbial membranes but also modulate sperm capacitation via glycosaminoglycan interactions . ALL-38 lacks direct involvement in sperm maturation, focusing instead on post-coital pathogen clearance .
Data Table: Comparative Overview of ALL-38 and Key Analogues
| Feature | ALL-38 | LL-37 | RK-31/KS-30 | β-Defensins (e.g., Bin1b) |
|---|---|---|---|---|
| Length (aa) | 38 | 37 | 20–31 | 40–50 |
| Origin | Seminal plasma (gastricsin) | Neutrophils (proteinase 3) | LL-37 cleavage | Epididymal epithelium |
| Activation Trigger | Vaginal pH ≈ 4 | Inflammation | Kallikrein activity | Hormonal signals |
| Antimicrobial MIC₉₀ | 3–10 µM | 3–10 µM | 1–5 µM | 5–15 µM |
| Spermicidal Effect | None (post-sperm migration) | 3.6–10.8 mM | Not studied | Enhances sperm function |
| Additional Roles | Vaginal microbiota homeostasis | Immunomodulation, wound healing | Limited | Sperm maturation |
Research Findings and Therapeutic Implications
- Safety Profile: ALL-38 and LL-37 are non-cytotoxic to vaginal epithelial cells at contraceptive/microbicidal concentrations (≤10 mM) . Lactobacilli remain unaffected, preserving vaginal health .
Drug Delivery :
- Do structural variations between ALL-38 and LL-37 confer differential resistance to microbial proteases?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
